4-Hydroxy-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

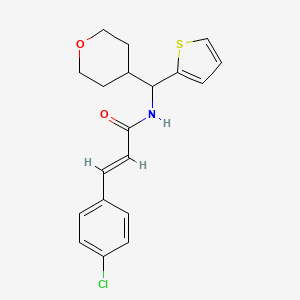

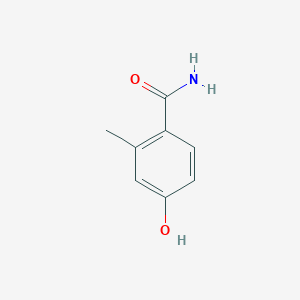

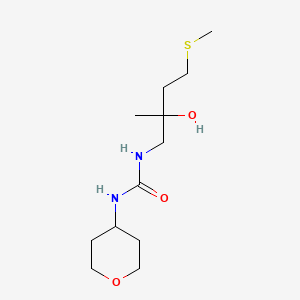

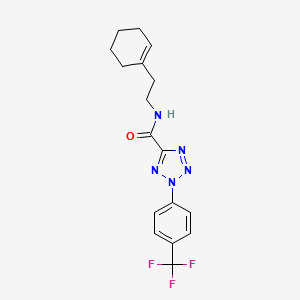

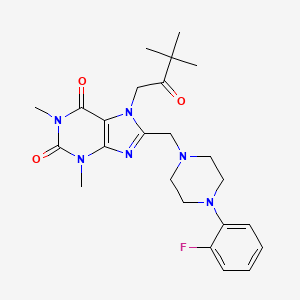

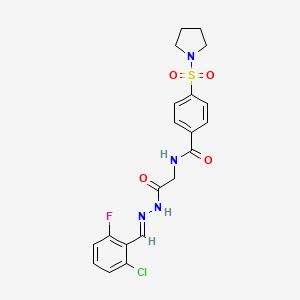

4-Hydroxy-2-methylbenzamide is a chemical compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of a new benzamide derivative N-hydroxy-2-(4-methylbenzamido)benzamide was reported using readily available reagents . Another study mentioned the synthesis of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Molecular Structure Analysis

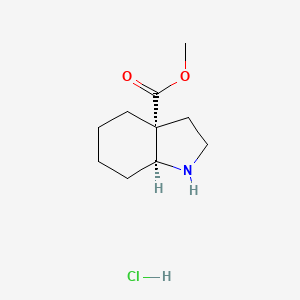

The molecular structure of this compound includes a benzene ring with a hydroxyl group and a methyl group attached to it . The charge transfer properties of the molecule can be analyzed by frontier molecular orbital analysis .Its InChI code is 1S/C8H9NO2/c1-5-4-6(10)2-3-7(5)8(9)11/h2-4,10H,1H3,(H2,9,11) .

Scientific Research Applications

Synthesis and Structural Characterization

4-Hydroxy-2-methylbenzamide serves as a precursor or component in the synthesis of more complex chemical structures. For example, its derivatives have been utilized in synthesizing compounds with specific structural motifs, which are suitable for metal-catalyzed C–H bond functionalization reactions (Hamad H. Al Mamari & Yousuf Al Lawati, 2019). Such processes are crucial for creating complex molecules for pharmaceuticals and materials science.

Molecular Interaction and Recognition

Research has shown that derivatives of this compound can exhibit selective recognition and binding properties. For instance, specific cavitands with benzimidazole flaps demonstrate high selectivity toward 4-methylbenzamide over similar structures, attributed to hydrogen-binding interactions, which are significant for developing sensors or selective catalysts (Heung-Jin Choi et al., 2005).

Electronic and Geometric Analysis

Density functional theory (DFT) and molecular dynamics studies have been applied to analogs of this compound to understand the effects of intramolecular hydrogen bonding on molecular properties. Such studies provide insights into the electronic structure differences and dynamics of these compounds, which are relevant for designing drugs with enhanced stability and efficacy (A. Jezierska et al., 2009).

Antibacterial Activity

Novel benzamide derivatives, including those related to this compound, have shown potential in antibacterial applications. For example, N-hydroxy-2-(4-methylbenzamido)benzamide demonstrated significant antibacterial activity against various bacterial strains, highlighting its potential in developing new antimicrobial agents (E. Ibnouf et al., 2021).

Antiparasitic and Antimicrobial Effects

Derivatives of this compound have been explored for their antiparasitic and antimicrobial activities. For instance, novel compounds synthesized from this compound derivatives exhibited promising activity against various parasites and pathogens, indicating the compound's utility in creating treatments for infectious diseases (Manuel Pastrana Restrepo et al., 2018).

Safety and Hazards

Future Directions

While specific future directions for 4-Hydroxy-2-methylbenzamide are not mentioned in the search results, one study suggests that 4-Hydroxybenzoic acid, a similar compound, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications .

Relevant Papers The relevant papers retrieved discuss the synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides , and the potential of 2-Hydroxy-4-Methoxybenzaldehyde in hampering Uropathogenic Proteus mirabilis Crystalline Biofilm and Virulence .

Properties

IUPAC Name |

4-hydroxy-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-4-6(10)2-3-7(5)8(9)11/h2-4,10H,1H3,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVUKSMTYSCDOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888019-41-8 |

Source

|

| Record name | 4-hydroxy-2-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxy-5-methylphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2573910.png)

![3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-1-phenylurea](/img/structure/B2573917.png)

![Ethyl 8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2573918.png)

![2-[N-t-Butyloxycarbonyl-N'-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)amidino]ethanol](/img/structure/B2573922.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2573925.png)